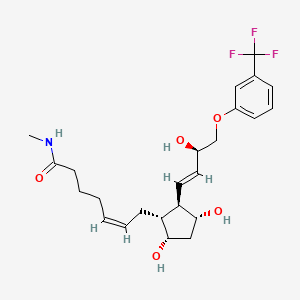
U-46619 Glycine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
U-46619 is a stable analog of the endoperoxide PGH2, and a TP receptor agonist. It exhibits properties similar to TXA2, causing platelet shape change, aggregation, and contraction of vascular smooth muscle. Mean EC50 values for shape change in human, rat, and rabbit platelets are 4.8, 6.0, and 7.3 nM respectively, and for aggregation, are 82, 145, and 65 nM, respectively. U-46619 glycine methyl ester contains a modification at the C-1 position of U-46619 that may uniquely alter its binding properties to the TP receptor or any of the PGH2-metabolizing enzymes. As a stable PGH2 analog, it could therefore be a useful tool to explore the inhibition of various enzymes in the arachidonic acid metabolic pathway. U-46619 glycine methyl ester may also serve as a lipophilic prodrug form of U-46619 that will alter its distribution and pharmacokinetic properties. There are no published reports on the biological activity of U-46619 glycine methyl ester.
Wissenschaftliche Forschungsanwendungen
Vascular Research
U-46619 has been used to investigate vascular responses. A study involving porcine ciliary arteries and vortex veins showed that U-46619 induced contractions in these vessels, demonstrating its utility in researching vascular dynamics (Pellanda, Flammer, & Haefliger, 2001).
Blood Coagulation Studies
Research on glycine methyl ester, a component of U-46619, has revealed its role as a specific inhibitor of fibrin polymerization, important in blood coagulation processes. This has implications for understanding clotting mechanisms in various organisms (Lorand, Doolittle, Konishi, & Riggs, 1963).
Platelet Aggregation
U-46619's effects on human platelets were studied, examining platelet aggregation and the release of serotonin, among other factors. This research is crucial for understanding thrombosis and hemostasis (Di Minno et al., 1981).
Pulmonary Vascular Research
The influence of U-46619 on the pulmonary vascular bed was examined, providing insights into pulmonary vascular responses to various stimuli. This research aids in understanding respiratory pathophysiology (McMahon, Hood, Bellan, & Kadowitz, 1991).
Glycine Transporter Research
A study involving the use of ALX5407, a derivative of glycine, in PET imaging of GlyT1 in the brain, underlines the importance of U-46619 and its derivatives in neuroscientific research (Hoffmann et al., 2021).
Hepatic Physiology
Investigating U-46619's effects on isolated perfused rat livers, it was found to stimulate glycogenolysis and vasoconstriction. Such studies are crucial for understanding liver physiology and pathology (Fisher, Robertson, & Olson, 1987).
Structural Chemistry
The structural characteristics of compounds like glycine methyl ester were explored, providing foundational knowledge for chemical and pharmaceutical research (Ejsmont, Gajda, & Makowski, 2007).
Eigenschaften
Produktname |
U-46619 Glycine methyl ester |
|---|---|
Molekularformel |
C24H39NO5 |
Molekulargewicht |
421.6 |
InChI |
InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27)/b8-5-,14-13+/t18-,19+,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
STIYTIWKJAUJKK-WUXVMKFXSA-N |
SMILES |
CCCCCC(O)/C=C/[C@H]1C2OCC(C2)C1C/C=CCCCC(=O)NCC(=O)OC |
Synonyme |
9,11-dideoxy-9α,11α-methanoepoxy-prosta-5Z,13E-dien-1-oic acid, methyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



